N1-(isoxazol-3-yl)-N2-(1-phenylethyl)oxalamide
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Overview
Description
N1-(isoxazol-3-yl)-N2-(1-phenylethyl)oxalamide is a chemical compound belonging to the class of oxalamides, which are characterized by the presence of an oxalamide group (a derivative of oxalic acid). This compound features an isoxazole ring, a five-membered heterocyclic structure containing both oxygen and nitrogen atoms, and a phenylethyl group attached to the nitrogen atom of the oxalamide moiety. The unique structural features of this compound make it a subject of interest in various scientific research fields.
Mechanism of Action
Mode of Action
Compounds containing the isoxazole moiety are known to exhibit a wide range of biological activities, suggesting diverse modes of action .
Biochemical Pathways
Isoxazole derivatives have been reported to exhibit a wide spectrum of biological activities, implying that they may interact with multiple biochemical pathways .
Result of Action
Isoxazole derivatives have been reported to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(isoxazol-3-yl)-N2-(1-phenylethyl)oxalamide typically involves the following steps:
Isoxazole Synthesis: The isoxazole ring can be synthesized through various methods, such as the [3+2] cycloaddition of nitrile oxides with alkynes or the cyclization of hydroxylamine derivatives with α,β-unsaturated carbonyl compounds.
Oxalamide Formation: The oxalamide moiety can be formed by reacting an isoxazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Phenylethyl Group Introduction: The phenylethyl group can be introduced through a nucleophilic substitution reaction, where the isoxazole derivative is reacted with 1-phenylethylamine under suitable conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of synthetic route and reaction conditions depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: N1-(isoxazol-3-yl)-N2-(1-phenylethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring or the oxalamide moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used, with reaction conditions varying based on the specific nucleophile and substrate.
Major Products Formed:
Oxidation Products: Oxidation can yield carboxylic acids or ketones.
Reduction Products: Reduction can produce amines or alcohols.
Substitution Products: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
N1-(isoxazol-3-yl)-N2-(1-phenylethyl)oxalamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: It serves as a tool in biological studies to investigate the interaction of isoxazole derivatives with biological targets.
Medicine: The compound and its derivatives are explored for their potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes, leveraging its unique chemical properties.
Comparison with Similar Compounds
N1-(isoxazol-3-yl)-N2-(1-phenylethyl)oxalamide can be compared with other similar compounds, such as:
Isoxazole Derivatives: Other isoxazole derivatives with different substituents on the ring.
Oxalamide Derivatives: Oxalamides with various alkyl or aryl groups attached to the nitrogen atoms.
Phenylethylamines: Compounds containing phenylethylamine moieties with different functional groups.
These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
N-(1,2-oxazol-3-yl)-N'-(1-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-9(10-5-3-2-4-6-10)14-12(17)13(18)15-11-7-8-19-16-11/h2-9H,1H3,(H,14,17)(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIXYASABBXJNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NC2=NOC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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